1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride
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Overview
Description
1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride is a compound that contains a piperidine ring substituted with a trifluoromethanesulfonyl group and an amine group
Preparation Methods
The synthesis of 1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives .
Scientific Research Applications
1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group is known to enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This can result in the inhibition of enzyme activity or the activation of specific receptors, depending on the context of its use .
Comparison with Similar Compounds
1-trifluoromethanesulfonylpiperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
Trifluoromethylpiperidine derivatives: These compounds share the trifluoromethyl group but may have different substituents on the piperidine ring, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds like piperidine and its various substituted forms are widely studied for their pharmacological activities and serve as important building blocks in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
CAS No. |
2613388-58-0 |
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Molecular Formula |
C6H12ClF3N2O2S |
Molecular Weight |
268.7 |
Purity |
95 |
Origin of Product |
United States |
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